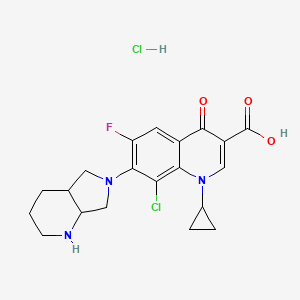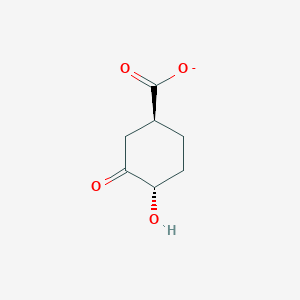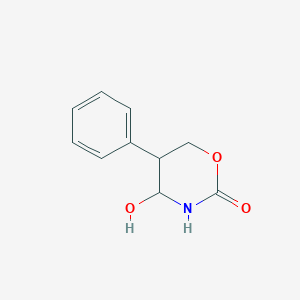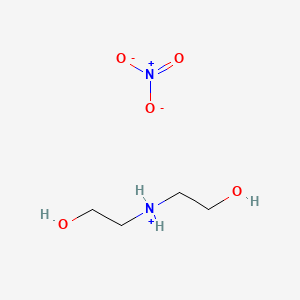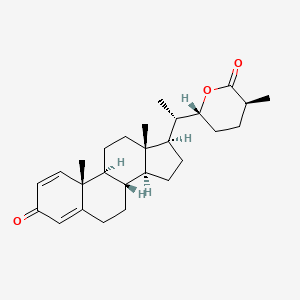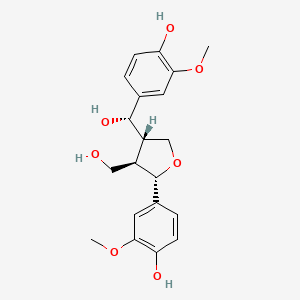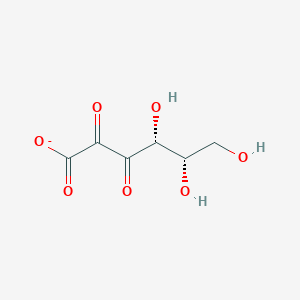
2,3-diketo-L-gulonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diketogulonate is a dioxo monocarboxylic acid anion that is the conjugate base of 2,3-diketogulonic acid, and the major species at pH 7.3. It has a role as a human metabolite. It is a dioxo monocarboxylic acid anion, a hydroxy monocarboxylic acid anion and a carbohydrate acid anion. It is a conjugate base of a 2,3-diketogulonic acid.
Scientific Research Applications
1. Intermediate in L-Ascorbic Acid Synthesis
2,3-diketo-L-gulonate is a key intermediate in the synthesis of L-ascorbic acid (vitamin C). A method for producing calcium 2-keto-L-gulonate from D-glucose through a two-stage fermentation system, utilizing this compound, has been established. This process involves first converting D-glucose to calcium 2,5-diketo-D-gluconate, which is then stereospecifically reduced to calcium 2-keto-L-gulonate, leading to an efficient synthesis pathway for L-ascorbic acid (Sonoyama et al., 1982).
2. Enzyme Catalysis and Biotechnology
Enzymes capable of converting 2,5-diketo-D-gluconate to 2-keto-L-gulonate are being studied for their biochemical properties and potential industrial applications. A novel pathway was created in Erwinia herbicola, allowing it to produce 2-keto-L-gulonic acid, demonstrating the feasibility of synthesizing important chemicals in vivo by combining metabolic traits from different organisms (Anderson et al., 1985). The enzyme 2,5-diketo-D-gluconate reductase, which catalyzes the reduction to 2-keto-L-gulonate, has been extensively characterized, including its molecular weight, kinetic parameters, and isoelectric point (Maremonti et al., 1996).
3. Oxidative Degradation and Antioxidative Effects
2,3-Diketo-L-gulonate, a degradation product of L-ascorbic acid, has been studied for its role in oxidative processes. It demonstrates an antioxidative effect on copper-dependent oxidative modification of yolk lipoprotein, indicating potential physiological significance in biological systems (Li et al., 2001). Moreover, the conversion of 2,3-diketo-L-gulonate to dehydro-L-ascorbic acid in aqueous solutions suggests a reverse reaction in its hydrolysis, which has implications for understanding the stability and transformations of vitamin C in biological and food systems (Miyake & Kurata, 1998).
properties
Molecular Formula |
C6H7O7- |
|---|---|
Molecular Weight |
191.12 g/mol |
IUPAC Name |
(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/p-1/t2-,3+/m0/s1 |
InChI Key |
GJQWCDSAOUMKSE-STHAYSLISA-M |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)C(=O)C(=O)[O-])O)O)O |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



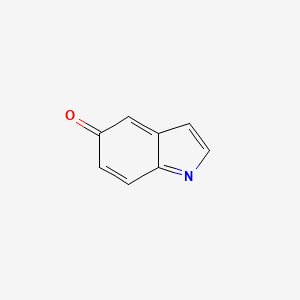
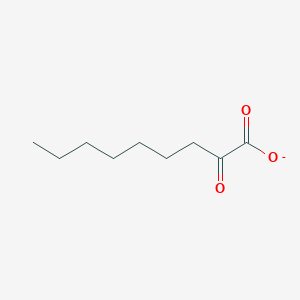
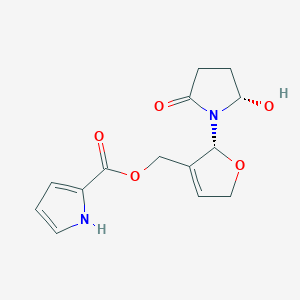
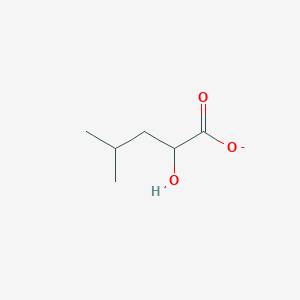
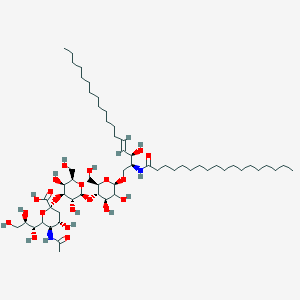
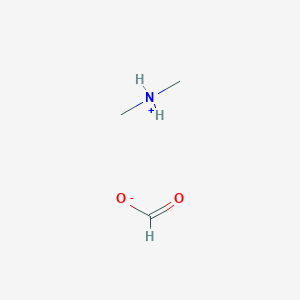
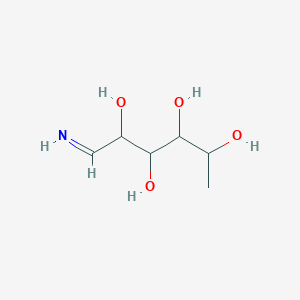
![2-Chloro-4-[di(propan-2-yl)amino]-4-sulfanylidenebut-2-enoic acid](/img/structure/B1259821.png)
